molecular formula C10H14O2 B1582970 4-Ethyl-1,2-dimethoxybenzene CAS No. 5888-51-7

4-Ethyl-1,2-dimethoxybenzene

Cat. No.: B1582970
CAS No.: 5888-51-7
M. Wt: 166.22 g/mol
InChI Key: NEBQMYHKOREVAL-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,2-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,2-dimethoxybenzene with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Formation of the electrophile: Ethyl bromide reacts with aluminum chloride to form an ethyl cation.

    Electrophilic attack: The ethyl cation attacks the benzene ring of 1,2-dimethoxybenzene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-Ethyl-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the ethyl group, making it less hydrophobic.

    4-Ethylphenol: Contains an ethyl group but lacks the methoxy groups, resulting in different reactivity.

    Methyleugenol (4-Allyl-1,2-dimethoxybenzene): Similar structure but with an allyl group instead of an ethyl group.

Uniqueness

4-Ethyl-1,2-dimethoxybenzene is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and physical properties. The combination of these groups makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-ethyl-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBQMYHKOREVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207581
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-51-7
Record name 4-Ethyl-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-1,2-dimethoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In an atmospheric pressure hydrogenation equipment 10.0 g (60.9 mM) of 3,4-dimethoxystyrene, 0.5 g of palladium charcoal and 200 ml of methanol were charged and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. Methanol was distilled off from the filtrate. The residue was distilled under vacuum to obtain 10.0 g (60.2 mM) of 4-ethylveratrole as a colorless transparent liquid having a boiling point of 84°-85° C./2 mmHg
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 5 mL flask opened to the air, to a clear solution of 3,4-dimethoxystyrene (100 μL, 0.755 mmol) in benzene (0.8 mL) was added triethylsilane (240 μL, 0.816 mmol). The flask was placed in a 60° C. bath and iodo[bis(triphenylphosphine)]dioxorhenium(V) (32 mg, 0.037 mmol) was added. The resulting brown solution was heated at 60° C. for 12 hours. The crude reaction mixture was directly applied to a SiO2 column and chromatographed eluting with 4:1 hexanes:diethyl ether to afford 3,4-dimethoxyethylbenzene (52 mg, 57% yield) as a colorless liquid. The reaction was repeated using pent-2-enal and t-butyl acrylate as the electrophilic reactants, as indicated in the first two schemes above (wherein “TES” represents triethylsilyl).
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
240 μL
Type
reactant
Reaction Step Two
[Compound]
Name
iodo[bis(triphenylphosphine)]dioxorhenium(V)
Quantity
32 mg
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-ethyl-1,2-dimethoxybenzene in the context of the provided research?

A1: The research papers [, ] investigate the nematicidal properties of volatile organic compounds (VOCs) released from cottonseed meal. While the specific mechanism of action of this compound isn't detailed, its presence as a VOC emitted by cottonseed meal suggests its potential role in the observed nematicidal activity against Meloidogyne incognita. Further research is needed to confirm its specific contribution to the overall effect.

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